HDAC Isoform Selectivity Shift: VAHA vs. Valproic Acid
Valproic acid hydroxamate (VAHA) exhibits a distinct HDAC isoform selectivity profile compared to its parent compound valproic acid (VPA), with reduced activity against Class I enzymes but markedly greater activity against Class II HDAC isoforms [1]. IC50 values for VAHA against human recombinant Class II HDAC isoforms range from 16 μM to 99 μM, whereas valproic acid demonstrates negligible Class II inhibition at therapeutic concentrations and requires millimolar concentrations (IC50 ~400 μM for HDAC1) for Class I inhibition [1].
| Evidence Dimension | HDAC isoform selectivity and potency (IC50) |
|---|---|
| Target Compound Data | HDAC6: 16 μM; HDAC5: 37 μM; HDAC8: 39 μM; HDAC9: 91 μM; HDAC7: 99 μM (human recombinant enzymes) |
| Comparator Or Baseline | Valproic acid: HDAC1 IC50 ~400 μM (human); broad-spectrum inhibition with preference for Class I at millimolar concentrations |
| Quantified Difference | VAHA demonstrates Class II selectivity (16-99 μM) vs. VPA Class I selectivity (~400 μM); qualitative reversal of isoform preference |
| Conditions | In vitro biochemical assays with human recombinant HDAC isoforms |
Why This Matters
Researchers requiring selective Class II HDAC inhibition for epigenetic mechanistic studies should select VAHA over VPA, as the latter primarily targets Class I enzymes and would confound pathway-specific interpretations.
- [1] PMC3958059. Table 1: HDAC inhibitor classification and selectivity profiles. View Source
